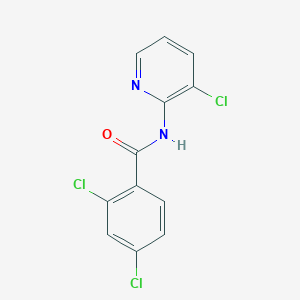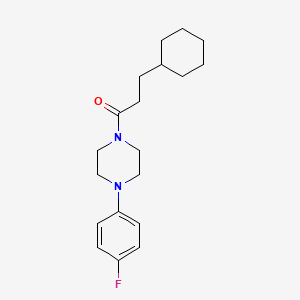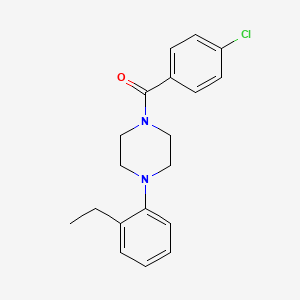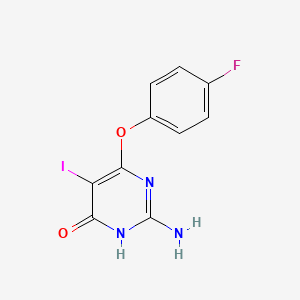![molecular formula C13H18N2O4S B5738669 N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a useful tool for investigating various cellular processes. In
作用机制
The mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to modulate the activity of various enzymes. It has been found to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, as mentioned earlier. This inhibition results in a reduction in the production of various cellular mediators, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have a range of biochemical and physiological effects. Its inhibition of carbonic anhydrase IX has been shown to reduce the growth and proliferation of cancer cells. Its inhibition of cyclooxygenase-2 has been found to reduce inflammation and pain in animal models. In addition, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its ability to modulate various cellular processes, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
未来方向
There are several future directions for the use of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential application is its use as an anticancer agent, either alone or in combination with other therapies. Another potential application is its use as a treatment for inflammatory and pain-related conditions. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential as a therapeutic agent.
合成方法
The synthesis of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves several steps and is a complex process. The starting material is 4-nitrophenyl isocyanate, which is reacted with morpholine to form 4-nitrophenyl carbamate. This compound is then reduced to 4-aminophenyl carbamate, which is further reacted with N-methylmethanesulfonamide to produce N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The final product is obtained through purification and isolation steps.
科学研究应用
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used extensively in scientific research due to its ability to modulate various cellular processes. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential anticancer agent.
In addition to its anticancer properties, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition has been found to reduce inflammation and pain in animal models, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential treatment for inflammatory and pain-related conditions.
属性
IUPAC Name |
N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-6-4-3-5-11(12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABOLGREMTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)

![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
